molecular formula C10H10FN3 B3349410 2-Fluoro-4-(1-methylimidazol-2-yl)aniline CAS No. 218301-90-7

2-Fluoro-4-(1-methylimidazol-2-yl)aniline

Cat. No.: B3349410
CAS No.: 218301-90-7
M. Wt: 191.2 g/mol
InChI Key: INXKYOXZJYBNKQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1-methylimidazol-2-yl)aniline is an organic compound that features a fluorine atom, an aniline group, and a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(1-methylimidazol-2-yl)aniline typically involves the introduction of the fluorine atom and the methylimidazole group onto an aniline backbone. One common method involves the nucleophilic aromatic substitution of a fluorinated aniline derivative with a methylimidazole precursor under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(1-methylimidazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace the fluorine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-4-(1-methylimidazol-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(1-methylimidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The methylimidazole group can further modulate the compound’s electronic properties, influencing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the methylimidazole group, making it less versatile in certain applications.

    4-(1-Methylimidazol-2-yl)aniline: Does not contain the fluorine atom, which can affect its binding properties and reactivity.

    2-Fluoro-4-(1-methylimidazol-2-yl)benzene: Similar structure but lacks the amino group, altering its chemical behavior.

Uniqueness

2-Fluoro-4-(1-methylimidazol-2-yl)aniline is unique due to the presence of both the fluorine atom and the methylimidazole group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-fluoro-4-(1-methylimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-14-5-4-13-10(14)7-2-3-9(12)8(11)6-7/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXKYOXZJYBNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473495
Record name Benzenamine, 2-fluoro-4-(1-methyl-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218301-90-7
Record name Benzenamine, 2-fluoro-4-(1-methyl-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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